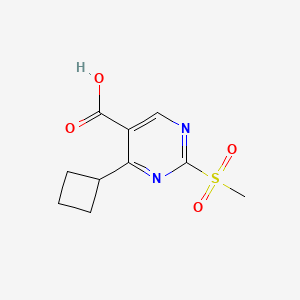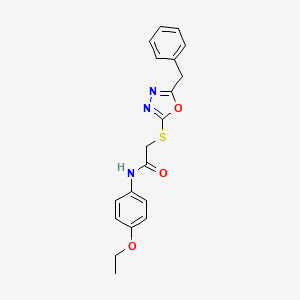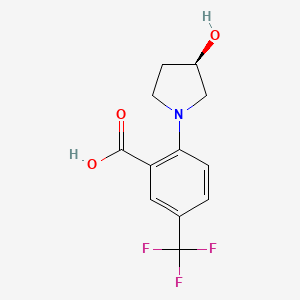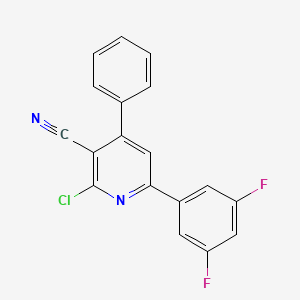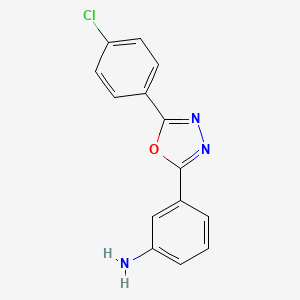
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold in drug design and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety.
Applications De Recherche Scientifique
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(4-Chlorophenyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
4-(4-Chlorophenyl)-1,3,4-oxadiazole: Lacks the aniline moiety.
Uniqueness
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the oxadiazole ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications.
Propriétés
Formule moléculaire |
C14H10ClN3O |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-9(5-7-11)13-17-18-14(19-13)10-2-1-3-12(16)8-10/h1-8H,16H2 |
Clé InChI |
NAXHXNDHUUUWLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
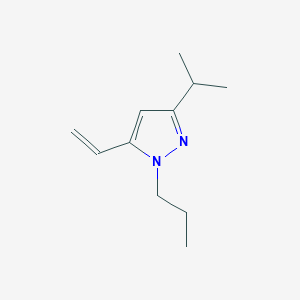
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)
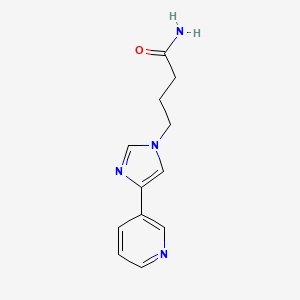
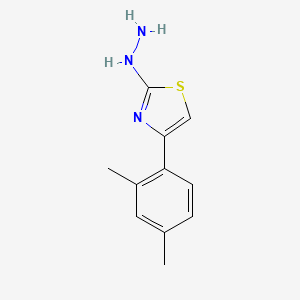
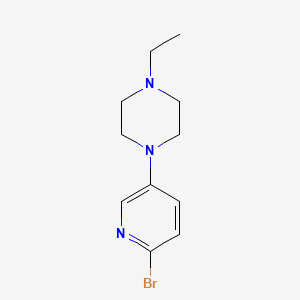


![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
